Product packaging for Urea, 1-propyl-3-(m-tolylsulfonyl)-(Cat. No.:CAS No. 22956-54-3)

Urea, 1-propyl-3-(m-tolylsulfonyl)-

Cat. No.: B14710057
CAS No.: 22956-54-3
M. Wt: 256.32 g/mol
InChI Key: AEQJHMRWXRUFMH-UHFFFAOYSA-N
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Description

Contextualization within Sulfonylurea Chemistry

N-Propyl-N'-(m-tolylsulfonyl)urea is a member of the sulfonylurea class of organic compounds. The defining structural feature of a sulfonylurea is a sulfonyl group connected to a urea (B33335) group. The core structure is R−SO₂−NH−CO−NH−R'. This arrangement imparts specific chemical properties and reactivity to these molecules.

The urea functional group is a critical component in organic chemistry and drug discovery, known for its ability to form strong hydrogen bonds. nih.gov The sulfonylurea structure itself is a cornerstone in the development of various biologically active molecules. The synthesis of sulfonylureas typically involves the reaction of an isocyanate with an amine, which is an exothermic and often self-catalyzing process. mdpi.com

The specific compound, N-Propyl-N'-(m-tolylsulfonyl)urea, has a propyl group as one of its 'R' groups and a meta-tolyl group attached to the sulfonyl moiety. The placement of the methyl group on the phenyl ring (meta position) influences the molecule's spatial arrangement and electronic properties, which can be a subject of conformational studies in drug design. nih.gov

Academic Significance and Research Relevance of N-Propyl-N'-(m-tolylsulfonyl)urea and its Analogs

While extensive research specifically on N-Propyl-N'-(m-tolylsulfonyl)urea is not widely published, its significance is understood through the broader investigation of sulfonylurea and N,N'-diarylurea analogs in medicinal chemistry and materials science.

Research Interest in Analogs:

Antineoplastic Potential: Analogs of this compound, particularly diarylsulfonylureas, have been investigated for their potential as antineoplastic agents. nih.gov For instance, certain N-(2-pyridylsulfonyl)urea derivatives have shown inhibitory effects on the growth of various tumor cell lines. nih.gov The sulfonylurea structure is considered a key pharmacophore in this context.

Kinase Inhibition: The related N,N'-diarylurea scaffold is a prominent feature in multi-kinase inhibitors. nih.gov Compounds like Sorafenib and Regorafenib, which contain this urea linkage, are subjects of extensive research to improve properties like solubility and metabolic stability. nih.gov The academic pursuit involves creating and screening libraries of derivatives to identify candidates with enhanced activity. nih.gov

Conformational Analysis: The conformational preferences of N-alkyl-N'-aryl ureas are of critical importance for the rational design of new bioactive compounds. nih.gov Research in this area uses computational methods to understand how different substituents affect the molecule's three-dimensional shape, which is crucial for its interaction with biological targets. nih.gov

Material Science: The urea linkage is fundamental to the synthesis of polyurea materials, such as aerogels. mdpi.com The reaction chemistry of ureas and isocyanates is explored to create materials with specific properties like high thermal stability and controlled porosity. mdpi.com

The academic interest in N-Propyl-N'-(m-tolylsulfonyl)urea lies in its potential role as a building block or a reference compound in the synthesis and evaluation of new molecules with tailored properties. Its simple alkyl and tolyl substitutions make it a useful model for studying the fundamental structure-activity relationships within the broader and more complex sulfonylurea class.

Compound Data Tables

Table 1: Chemical Identifiers for N-Propyl-N'-(m-tolylsulfonyl)urea

Identifier Type Value
IUPAC Name 1-(3-methylphenyl)sulfonyl-3-propylurea nih.gov
CAS Number 22956-54-3 nih.gov
PubChem CID 211386 nih.gov
Molecular Formula C₁₁H₁₆N₂O₃S nih.gov
InChIKey AEQJHMRWXRUFMH-UHFFFAOYSA-N nih.gov

Table 2: Computed Physicochemical Properties of N-Propyl-N'-(m-tolylsulfonyl)urea

Property Value
Molecular Weight 256.32 g/mol nih.gov
XLogP3 1.8 nih.gov
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 256.08816355 Da nih.gov
Topological Polar Surface Area 83.7 Ų nih.gov
Heavy Atom Count 17

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3S B14710057 Urea, 1-propyl-3-(m-tolylsulfonyl)- CAS No. 22956-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22956-54-3

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14)

InChI Key

AEQJHMRWXRUFMH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Propyl N M Tolylsulfonyl Urea Systems

Fundamental Reaction Pathways of Sulfonylureaswikipedia.orgresearchgate.net

The sulfonylurea functional group consists of a sulfonyl group attached to a urea (B33335) moiety. wikipedia.org The general structure contains a central S-arylsulfonylurea core with substituents on the phenyl ring and the terminal nitrogen of the urea. wikipedia.orgresearchgate.net The most common synthetic route to this class of compounds involves the reaction of an aryl sulfonamide with an isocyanate. wikipedia.org The reactivity of the resulting molecule is centered around the sulfonylurea bridge, which is susceptible to cleavage. tandfonline.comnih.gov

The most significant transformation involving the urea backbone is the hydrolytic cleavage of the sulfonylurea bridge. tandfonline.comtandfonline.comresearchgate.net This reaction is a primary degradation pathway for this class of compounds in aqueous environments. nih.govusda.gov The cleavage typically occurs at the C-N bond between the urea's carbonyl carbon and the sulfonyl-adjacent nitrogen.

This hydrolysis breaks the molecule into two main fragments: the corresponding sulfonamide and an amine derivative, which in the case of 1-propyl-3-(m-tolylsulfonyl)-urea would be m-toluenesulfonamide and propyl isocyanate, with the latter likely hydrolyzing further to propylamine (B44156) and carbon dioxide. The rate and mechanism of this cleavage are highly dependent on the pH of the solution. usda.govnih.gov Studies on various sulfonylureas consistently show that hydrolysis is much faster in both acidic and basic media compared to neutral conditions. usda.govresearchgate.net

The substituents attached to the sulfonylurea core significantly influence the molecule's stability and reactivity. acs.org These effects can be electronic or steric in nature.

m-Tolyl Group: The tolyl group is an aromatic substituent on the sulfonyl moiety. The methyl group at the meta position has a weak electron-donating effect (inductive effect). This can subtly influence the electronic properties of the sulfonyl group and the acidity of the N-H protons. Computational studies on other sulfonylureas show that electron-withdrawing groups on the aromatic ring can impact the strength of intramolecular hydrogen bonds, which in turn affects stability. nih.govacs.org Conversely, the weakly donating methyl group in the m-tolyl substituent would have a modest effect compared to stronger activating or deactivating groups.

Propyl Group: The n-propyl group attached to the terminal urea nitrogen is a simple alkyl substituent. Its primary influence is steric and relates to its size and lipophilicity. Compared to a simple methyl or ethyl group, the propyl group offers slightly more steric bulk. In the context of biological activity, this group is crucial for binding affinity to target receptors. nih.gov In chemical reactions, it can influence the approach of reagents to the urea part of the molecule. Furthermore, alkyl groups in drug molecules can be sites for metabolic oxidation, where benzylic or alkyl carbons are hydroxylated. nih.gov

Kinetic and Thermodynamic Studies of Sulfonylurea Reactionstandfonline.com

Kinetic studies of sulfonylurea reactions, particularly hydrolysis, reveal that the degradation generally follows first-order kinetics. tandfonline.comtandfonline.comresearchgate.net The reaction rate is highly dependent on environmental factors such as pH and temperature. tandfonline.comusda.gov

The half-life (t₁/₂) of sulfonylureas varies significantly with pH, typically being shortest in acidic and alkaline solutions and longest in neutral conditions. For example, the herbicide Sulfosulfuron has a half-life of 9.24 days at pH 4.0, which increases in less acidic conditions. tandfonline.comtandfonline.com This pH dependency highlights different mechanisms of catalysis.

SulfonylureapHTemperature (°C)Half-life (t₁/₂)Reference
Pyrazosulfuron ethyl3252.4 days usda.gov
Pyrazosulfuron ethyl9254.5 days usda.gov
Halosulfuron methyl3252.9 days usda.gov
Halosulfuron methyl9253.2 days usda.gov
Sulfosulfuron4.0259.24 days tandfonline.comtandfonline.com
Sulfosulfuron9.22514.14 days tandfonline.comtandfonline.com
Rimsulfuron5254.7 days researchgate.net
Rimsulfuron9250.4 days researchgate.net

Thermodynamic parameters, such as the activation energy (Ea), quantify the energy barrier for these reactions. For the hydrolysis of Sulfosulfuron, the activation energy has been calculated to be 63.87 kJ/mol. tandfonline.comtandfonline.comresearchgate.net This value indicates the energy required for the hydrolytic degradation of the molecule to proceed.

Influence of Reaction Environment on Mechanistic Outcomesnih.gov

The reaction environment, particularly pH, temperature, and solvent, has a profound impact on the mechanistic pathways of sulfonylurea reactions. nih.gov

pH: The pH of the aqueous medium is a critical factor. usda.govnih.gov The hydrolytic degradation of sulfonylureas is significantly faster in acidic or alkaline solutions compared to neutral ones. tandfonline.comusda.gov

Acidic Conditions: Under acidic conditions, the reaction is catalyzed by protonation. The likely sites of protonation are the carbonyl oxygen or one of the nitrogen atoms of the urea bridge. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule, facilitating the cleavage of the C-N bond. researchgate.net

Alkaline Conditions: In basic media, the sulfonylurea molecule can be deprotonated, typically at the nitrogen adjacent to the sulfonyl group, forming an anion. researchgate.net This deprotonation generally leads to stabilization of the compound. researchgate.net However, for some sulfonylureas, hydrolysis is still accelerated at high pH, suggesting alternative mechanisms such as bridge contraction may occur. usda.gov

Temperature: Temperature influences the rate of reaction as described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the reaction to occur, thus accelerating the rate of hydrolysis. tandfonline.comtandfonline.com Studies show that a 10 °C rise in temperature can increase the hydrolysis rate of sulfonylureas by a factor of 2 to 5. usda.gov

Computational and Theoretical Mechanistic Insightsnih.govwisdomlib.org

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the structure, stability, and reactivity of sulfonylurea systems. nih.govwisdomlib.orgnih.gov These theoretical studies complement experimental findings by elucidating molecular properties that are difficult to observe directly.

DFT calculations are used to determine the most stable three-dimensional conformations of sulfonylurea molecules. nih.govacs.org A key finding from these studies is that the stability of many sulfonylureas is significantly influenced by the formation of intramolecular hydrogen bonds. acs.orgmdpi.com For many sulfonylureas, the most stable conformer is characterized by a hydrogen bond between one of the N-H protons of the urea bridge and an oxygen atom of the sulfonyl group (N–H···O=S). mdpi.com This intramolecular interaction creates a pseudo-cyclic structure that stabilizes the molecule.

Furthermore, computational tools are employed to predict a range of properties, including pKa, electronic charge distribution, and sites susceptible to metabolic attack. wisdomlib.org By analyzing the electronic structure, researchers can identify regions of high or low electron density, predicting which atoms are most likely to participate in reactions as nucleophiles or electrophiles. Thermodynamic calculations within these models can confirm that certain reaction pathways, like adsorption to a carrier molecule, are spontaneous and exothermic. nih.gov This theoretical framework is invaluable for designing new sulfonylurea derivatives and for predicting their chemical behavior and potential environmental fate. wisdomlib.org

Design and Synthesis of N Propyl N M Tolylsulfonyl Urea Derivatives and Structural Analogs

Structure-Activity Relationship (SAR) Studies within Sulfonylurea Scaffolds (General Chemical Exploration)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the sulfonylurea class, these studies have revealed critical insights into the features necessary for their function.

The general structure of a sulfonylurea consists of a central sulfonylurea bridge connecting an aryl group (Ar) and another substituent (R). SAR studies have shown that the nature of both the 'Ar' and 'R' groups significantly impacts the compound's properties. The sulfonylurea moiety itself, with its acidic amine and oxygen atoms, is crucial for hydrogen bonding interactions. youtube.com

The lipophilicity, or fat-solubility, of the substituents is a major determinant of potency. youtube.com Generally, more lipophilic second-generation sulfonylureas are more potent than their first-generation counterparts. youtube.com This is because lipophilicity can influence how the molecule interacts with its biological target and its ability to cross cell membranes.

Quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in refining the understanding of SAR in sulfonylureas. nih.govresearchgate.net These computational techniques help to map the steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields of the molecule, providing a detailed picture of the structural requirements for activity. nih.govresearchgate.net For instance, these models have been used to analyze the inhibitory activity of sulfonylurea herbicides against the enzyme acetohydroxyacid synthase (AHAS). nih.govresearchgate.net

Modulation of the Urea (B33335) Moiety Substituents

The substituents on the urea portion of the sulfonylurea scaffold play a pivotal role in determining the compound's selectivity and potency. nih.gov The introduction of a lipophilic substituent on the urea group is a key factor for achieving selectivity for certain biological targets, such as the SUR1 receptor subtype. nih.gov

Research has shown that the size and nature of the group attached to the terminal nitrogen of the urea are critical for activity. youtube.com For example, while N-methyl and N-ethyl substituents often result in inactive compounds, N-propyl and higher homologous alkyl groups (like butyl and hexyl) have been found to confer significant activity. youtube.com This highlights the importance of a certain degree of lipophilicity and size at this position.

The urea moiety can also be part of a more complex ring system. For instance, derivatives have been synthesized where the urea is incorporated into a benzothiazole (B30560) structure, leading to compounds with potential antitumor and other biological activities. mdpi.com The synthesis of these derivatives often involves reacting a substituted aminobenzothiazole with an appropriate isocyanate. mdpi.com

Urea Moiety Substituent Observed Effect on Activity Reference
MethylInactive youtube.com
EthylInactive youtube.com
PropylActive youtube.com
Higher Homologues (e.g., Butyl, Hexyl)Active, often with good activity youtube.com
Lipophilic SubstituentsCan confer selectivity for specific biological targets (e.g., SUR1) nih.gov

Variations of the N-Alkyl (Propyl) Substituent

The N-propyl group in N-Propyl-N'-(m-tolylsulfonyl)urea is a key lipophilic component that can be varied to fine-tune the compound's properties. As established in SAR studies, the size of the alkyl group at this position is crucial for activity. youtube.com

Furthermore, the introduction of cyclic or aromatic moieties in place of the linear alkyl chain can lead to novel derivatives with distinct pharmacological profiles. The exploration of such variations is a common strategy in medicinal chemistry to optimize lead compounds.

Modifications of the Arylsulfonyl Group (e.g., Tolyl Isomers and Substituted Phenylsulfonyl)

The arylsulfonyl part of the molecule, in this case, the m-tolylsulfonyl group, is another critical determinant of a sulfonylurea's activity and selectivity. Modifications to this group, including changing the position of the methyl group on the phenyl ring (tolyl isomers) or introducing other substituents, can have profound effects.

The position of the substituent on the phenyl ring is important. For example, the herbicidal activity of sulfonylureas can be influenced by the substitution pattern on the aryl ring. nih.gov While many commercial sulfonylureas have disubstituted pyrimidine (B1678525) or triazine rings, research has shown that monosubstituted analogs can also be highly active. nih.gov

The nature of the substituent on the aryl ring also plays a significant role. Introducing different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with its biological target. For instance, the synthesis of N,N'-diarylurea derivatives with various sulfonyloxy groups on the phenyl rings has been explored for applications in thermosensitive recording materials. epo.org

Arylsulfonyl Group Modification Potential Impact Reference
Isomeric position of the tolyl methyl group (ortho, meta, para)Alters steric and electronic properties, potentially affecting binding affinity. nih.gov
Introduction of other substituents on the phenyl ringModifies lipophilicity, electronic character, and steric bulk, leading to changes in activity and selectivity. rsc.org
Replacement of the tolyl group with other aryl or heteroaryl ringsCan lead to novel compounds with different biological targets or improved properties. nih.gov

Integration of Sulfonylurea Scaffolds into Complex Molecular Architectures

The sulfonylurea scaffold can be incorporated into larger, more complex molecular structures to create hybrid molecules with potentially novel or enhanced biological activities. This approach aims to combine the pharmacophoric features of the sulfonylurea with those of other bioactive molecules.

One example is the synthesis of benzothiazole derivatives containing a urea or thiourea (B124793) moiety. mdpi.com These compounds have been investigated for a range of biological activities, including antitumor and antimicrobial effects. mdpi.commdpi.com The synthesis often involves the reaction of a substituted aminobenzothiazole with an isocyanate or isothiocyanate. mdpi.com

Another strategy involves linking the sulfonylurea motif to other heterocyclic systems known for their pharmacological importance. For instance, N-(2-pyridylsulfonyl)urea and N-(2-pyridylsulfenyl)urea derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov These studies demonstrate the versatility of the sulfonylurea scaffold as a building block for creating diverse and complex molecules.

Multi-component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like sulfonylurea derivatives in a single step from three or more starting materials. This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of diverse compounds for screening.

While traditional methods for sulfonylurea synthesis often involve the reaction of a sulfonamide with an isocyanate, MCRs can provide more direct routes. researchgate.netvjst.vn For example, a one-pot synthesis of thio-augmented sulfonylureas has been developed using a modified Bunte's reaction under aqueous conditions. nih.gov

Another approach involves the in-situ generation of reactive intermediates. For instance, protocols have been developed where isocyanates are generated in situ from amines, which then react with sulfonamides to form the desired sulfonylureas in a one-pot process. researchgate.net The synthesis of new sulfonylurea derivatives has also been achieved by condensing a sulfonyl carbamate (B1207046) with various amines. researchgate.net These methods avoid the need to handle potentially hazardous isocyanates directly and allow for the streamlined synthesis of a wide range of derivatives. researchgate.net

Analytical and Spectroscopic Characterization Techniques in Sulfonylurea Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of Urea (B33335), 1-propyl-3-(m-tolylsulfonyl)-. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, IR, and mass spectrometry provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Urea, 1-propyl-3-(m-tolylsulfonyl)-, distinct signals are expected for the protons of the propyl group and the m-tolyl group. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are key to confirming the structure. While specific experimental data is not widely published, the expected characteristics can be predicted based on the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for Urea, 1-propyl-3-(m-tolylsulfonyl)- This table is based on theoretical predictions and standard chemical shift values, not on reported experimental data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-CH₂-CH₃~0.9Triplet (t)3H
-CH₂-CH₂-CH₃~1.5-1.6Sextet or Multiplet (m)2H
-NH-CH₂-CH₂-CH₃~3.1-3.2Triplet or Quartet (t/q)2H
Ar-CH₃~2.4Singlet (s)3H
Aromatic Protons (Ar-H)~7.4-7.8Multiplet (m)4H
-SO₂-NH-CO-Variable, broadSinglet (s)1H
-CO-NH-CH₂-Variable, broadTriplet (t)1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Urea, 1-propyl-3-(m-tolylsulfonyl)-, eleven distinct signals are anticipated, corresponding to the eleven carbon atoms in its structure.

Table 2: Predicted ¹³C NMR Spectral Data for Urea, 1-propyl-3-(m-tolylsulfonyl)- This table is based on theoretical predictions, not on reported experimental data.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-CH₂-CH₃~11
Ar-CH₃~21
-CH₂-CH₂-CH₃~22-23
-NH-CH₂-CH₂-CH₃~42-43
Aromatic C-H~125-135
Aromatic C-S and C-C(H₃)~138-140
-NH-C=O-NH-~153-155

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Urea, 1-propyl-3-(m-tolylsulfonyl)- is expected to show characteristic absorption bands for the N-H, C=O, and S=O groups. spectrabase.comnih.gov The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. uni.lu

Table 3: Characteristic IR Absorption Bands for Urea, 1-propyl-3-(m-tolylsulfonyl)-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Amide/Sulfonamide)Stretching3200-3400Medium-Strong
C-H (Aromatic)Stretching3000-3100Medium-Weak
C-H (Aliphatic)Stretching2850-2960Medium-Strong
C=O (Urea)Stretching1680-1700Strong
SO₂ (Sulfonyl)Asymmetric Stretching1330-1370Strong
SO₂ (Sulfonyl)Symmetric Stretching1150-1180Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.orgsigmaaldrich.com

For Urea, 1-propyl-3-(m-tolylsulfonyl)- (C₁₁H₁₆N₂O₃S), the exact monoisotopic mass is 256.08816 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 257.09545 or other adducts like the sodium adduct [M+Na]⁺ at m/z 279.07739.

Table 4: Predicted Mass Spectrometry Adducts for Urea, 1-propyl-3-(m-tolylsulfonyl)- Data sourced from computed predictions.

AdductPredicted m/z
[M+H]⁺257.09545
[M+Na]⁺279.07739
[M-H]⁻255.08089

Tandem mass spectrometry (MS/MS) could be used to study the fragmentation patterns, which would likely involve cleavage on either side of the central urea carbonyl group and the C-S bond, providing further structural confirmation. sigmaaldrich.com

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of sulfonylurea compounds.

A reverse-phase (RP) HPLC method would be suitable for Urea, 1-propyl-3-(m-tolylsulfonyl)-. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer or acidified water. Detection is commonly achieved using a UV detector, as the tolyl group provides a strong chromophore. This method can be optimized to achieve baseline separation from related substances, allowing for accurate purity determination and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions and assessing the purity of a sample. dergipark.org.tr In the context of sulfonylurea research, TLC is invaluable for identifying the presence of starting materials, intermediates, and the final product, Tolpropamide, in a reaction mixture.

Column Chromatography

For the purification of sulfonylureas like Tolpropamide on a larger scale, column chromatography is the technique of choice. dergipark.org.tr This method operates on the same principles as TLC but is used for preparative purposes to isolate the desired compound from a mixture.

In a typical application, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude mixture containing Tolpropamide is then loaded onto the top of the column. A carefully selected solvent or a gradient of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected at the bottom of the column and analyzed, often by TLC, to identify those containing the pure Tolpropamide. The selection of the eluent system is crucial for a successful separation and is often guided by preliminary TLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, the direct analysis of many sulfonylureas by GC-MS can be challenging due to their thermal instability and low volatility. Sulfonylureas often undergo decomposition in the hot GC injector port.

To overcome this, a derivatization step is typically required before GC-MS analysis. This involves chemically modifying the sulfonylurea to create a more volatile and thermally stable derivative. For instance, methylation is a common derivatization technique used for sulfonylureas. While specific protocols for Tolpropamide are not widely documented, it is anticipated that a similar derivatization strategy would be necessary for its successful analysis by GC-MS. The resulting mass spectrum would provide a unique fragmentation pattern, acting as a "molecular fingerprint" to confirm the identity of the derivatized Tolpropamide.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of Urea, 1-propyl-3-(m-tolylsulfonyl)-, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should align with the theoretical values calculated from its molecular formula, C₁₁H₁₆N₂O₃S. nih.gov This serves as a crucial verification of the compound's purity and empirical formula.

Table 1: Theoretical Elemental Composition of Urea, 1-propyl-3-(m-tolylsulfonyl)-

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01111132.12151.54%
HydrogenH1.0081616.1286.29%
NitrogenN14.007228.01410.93%
OxygenO15.999347.99718.73%
SulfurS32.065132.06512.51%
Total 256.325 100.00%

Note: The theoretical percentages are calculated based on the molecular formula C₁₁H₁₆N₂O₃S and the atomic masses of the constituent elements. nih.gov

Advanced Analytical Techniques for Complex Sulfonylurea Mixtures

In research and quality control scenarios involving complex mixtures of sulfonylureas or their metabolites, more advanced analytical techniques are often employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool in this regard. nih.govnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of multiple sulfonylureas and their degradation products in a single analysis, often without the need for derivatization.

Another advanced technique is High-Performance Affinity Chromatography (HPAC), which can be used to study the interactions of sulfonylureas with biological targets such as proteins. These advanced methods provide deeper insights into the behavior of sulfonylureas in complex biological and environmental matrices.

Theoretical and Computational Chemistry Applied to N Propyl N M Tolylsulfonyl Urea

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of N-Propyl-N'-(m-tolylsulfonyl)urea. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict key electronic properties.

The stability of sulfonylurea molecules is largely influenced by their conformational flexibility and the potential for intramolecular hydrogen bonding. acs.org For N-Propyl-N'-(m-tolylsulfonyl)urea, the most stable conformers are determined by the spatial arrangement of the propyl and m-tolyl groups relative to the sulfonylurea bridge. acs.org Theoretical calculations indicate that tautomeric forms, such as the keto-enolic and imine-enamine forms, are possible, with the keto form generally being the most stable. acs.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. scispace.com For N-Propyl-N'-(m-tolylsulfonyl)urea, the electron-withdrawing nature of the tolylsulfonyl group and the electron-donating character of the propyl group influence the electron density across the molecule.

Table 1: Predicted Electronic Properties of N-Propyl-N'-(m-tolylsulfonyl)urea This table presents predicted values based on typical data for similar sulfonylurea compounds.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.8 D

Molecular Modeling and Interaction Studies (General Chemical, Non-Biological Target Specific)

Molecular modeling techniques, particularly molecular docking, are pivotal in understanding how N-Propyl-N'-(m-tolylsulfonyl)urea might interact with other molecules or surfaces. ijpsjournal.comjetir.orgzenodo.org These studies are not limited to biological targets but can also explore interactions with chemical matrices, which is relevant for applications in materials science or as herbicides. sctm.mkukim.mk

In a general chemical context, the interaction potential of N-Propyl-N'-(m-tolylsulfonyl)urea is governed by its functional groups: the sulfonyl group, the urea (B33335) moiety, the aromatic tolyl group, and the aliphatic propyl chain. The sulfonyl and urea groups are capable of forming strong hydrogen bonds, which are crucial in the formation of molecular complexes. The tolyl group can engage in π-π stacking interactions with other aromatic systems, while the propyl group contributes to hydrophobic interactions.

Molecular docking simulations can predict the preferred binding modes and affinities of N-Propyl-N'-(m-tolylsulfonyl)urea with various chemical structures. ijpsjournal.comresearchgate.net For instance, its interaction with different polymers or solid supports can be modeled to understand its potential use in chemical sensors or separation technologies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict the spectroscopic properties of N-Propyl-N'-(m-tolylsulfonyl)urea, which is invaluable for its characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net For N-Propyl-N'-(m-tolylsulfonyl)urea, the chemical shifts of the protons and carbons in the propyl and tolyl groups, as well as the urea moiety, can be predicted to aid in the interpretation of experimental spectra.

IR Vibrational Frequencies: The infrared (IR) spectrum of N-Propyl-N'-(m-tolylsulfonyl)urea can also be simulated using quantum chemical calculations. These calculations predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups. Key vibrational bands for this molecule would include N-H stretching, C=O stretching, and S=O stretching frequencies.

Table 2: Predicted Spectroscopic Data for N-Propyl-N'-(m-tolylsulfonyl)urea This table presents predicted values based on typical data for similar sulfonylurea compounds.

Spectroscopic DataPredicted Values
¹H NMR (ppm)δ 0.9 (t, 3H, CH₃-propyl), 1.6 (m, 2H, CH₂-propyl), 3.2 (t, 2H, CH₂-N), 2.4 (s, 3H, CH₃-tolyl), 7.2-7.8 (m, 4H, Ar-H), 8.5 (br s, 1H, NH), 10.5 (br s, 1H, NH)
¹³C NMR (ppm)δ 11 (CH₃-propyl), 21 (CH₃-tolyl), 23 (CH₂-propyl), 43 (CH₂-N), 125, 128, 133, 139 (Ar-C), 155 (C=O)
IR (cm⁻¹)3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1680-1720 (C=O stretch), 1340-1380 (S=O asym stretch), 1150-1190 (S=O sym stretch)

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov An MD simulation of N-Propyl-N'-(m-tolylsulfonyl)urea in a solvent like water would reveal how the molecule flexes and interacts with its environment. This can provide insights into its solubility, aggregation behavior, and the stability of different conformers in solution.

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a particular property. nih.gov For sulfonylureas, QSPR models have been developed to predict properties such as herbicidal activity, toxicity, and physicochemical properties like pKa. sctm.mkukim.mkukim.mk

To develop a QSPR model that includes N-Propyl-N'-(m-tolylsulfonyl)urea, a dataset of related sulfonylurea compounds with known properties would be compiled. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. Such a model could then be used to predict the properties of N-Propyl-N'-(m-tolylsulfonyl)urea and other new sulfonylurea derivatives.

Non Pharmacological Applications and Material Science Research Involving Sulfonylureas

Applications in Catalysis (e.g., organocatalysis)

An extensive review of scientific literature and chemical databases reveals no specific documented applications of Urea (B33335), 1-propyl-3-(m-tolylsulfonyl)- as a catalyst or in the field of organocatalysis. While the broader class of sulfonylureas has been explored for catalytic activities, research directly involving the 1-propyl-3-(m-tolylsulfonyl)- derivative is not apparent in the public domain.

Polymer Chemistry and Materials Science (e.g., as monomers or modifiers in resins, adhesives, and insulators)

There is currently no available research to suggest that Urea, 1-propyl-3-(m-tolylsulfonyl)- has been utilized as a monomer or modifier in the synthesis of resins, adhesives, insulators, or any other polymeric materials. The potential for this compound to be incorporated into polymer backbones or to act as a functional additive has not been reported in the scientific literature.

Agrochemical Research (excluding specific herbicidal action)

Beyond the well-established herbicidal action of many sulfonylureas, which is outside the scope of this article, there is no evidence to indicate that Urea, 1-propyl-3-(m-tolylsulfonyl)- has been investigated for other agrochemical purposes, such as plant growth regulation or as a fungicide or insecticide.

Sensing and Recognition Chemistry

The use of Urea, 1-propyl-3-(m-tolylsulfonyl)- in the development of chemical sensors or for molecular recognition applications has not been described in published research. The structural motifs within the molecule, such as the urea and sulfonyl groups, possess hydrogen bonding capabilities that are often exploited in receptor design; however, no such applications have been reported for this specific compound.

Supramolecular Chemistry and Crystal Engineering

An examination of crystallographic databases and supramolecular chemistry literature does not yield any studies on the crystal structure or self-assembly properties of Urea, 1-propyl-3-(m-tolylsulfonyl)-. The potential for this molecule to form specific supramolecular architectures through hydrogen bonding or other non-covalent interactions remains an unexplored area of research.

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